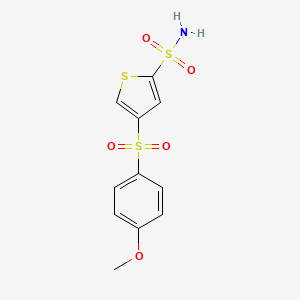![molecular formula C14H18N2O2 B15358004 2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group attached to an isoindole-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the reaction of isoindole-1,3-dione with tert-butylamine under specific conditions. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity and can be studied for its effects on various biological systems.
Medicine: : It could be explored for its therapeutic properties and potential use in drug development.
Industry: : The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione: can be compared with other similar compounds, such as:
Isoindole-1,3-dione derivatives: : These compounds share a similar core structure but differ in their substituents.
Tert-butylamine derivatives: : These compounds contain the tert-butylamino group but have different attached moieties.
The uniqueness of This compound
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[2-(tert-butylamino)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)15-8-9-16-12(17)10-6-4-5-7-11(10)13(16)18/h4-7,15H,8-9H2,1-3H3 |
InChI Key |
ONIGBDOSDKRQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



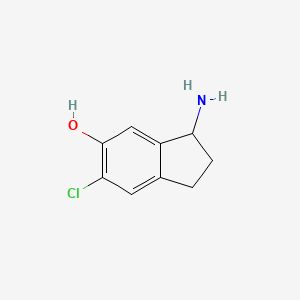
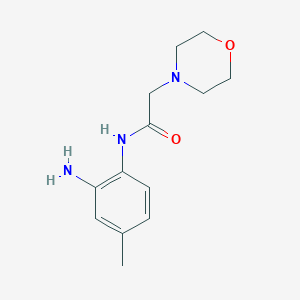

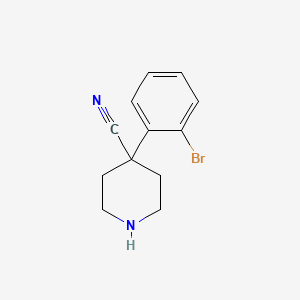
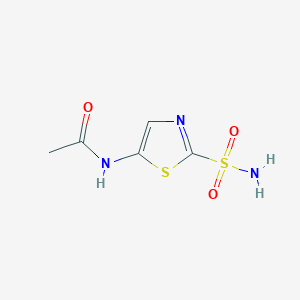
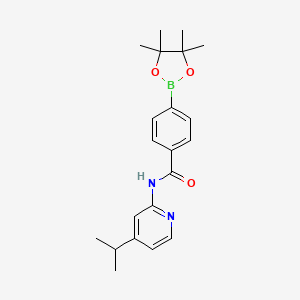
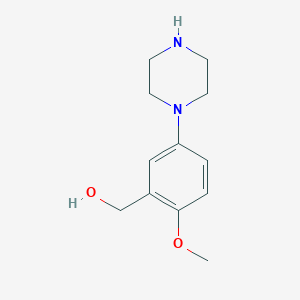
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
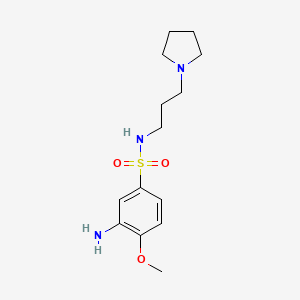
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)
